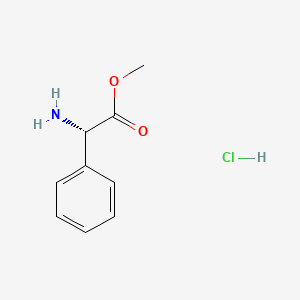

(S)-Methyl 2-amino-2-phenylacetate hydrochloride

Übersicht

Beschreibung

“(S)-Methyl 2-amino-2-phenylacetate hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 . It is a derivative of the amino acid phenylglycine .

Molecular Structure Analysis

The molecular structure of “(S)-Methyl 2-amino-2-phenylacetate hydrochloride” consists of a phenyl ring bonded to the alpha-carbon of glycine . The InChI string representation of the molecule isInChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1 . Physical And Chemical Properties Analysis

The molecular weight of “(S)-Methyl 2-amino-2-phenylacetate hydrochloride” is approximately 215.67 g/mol .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

This compound is often used in the synthesis of pharmaceuticals . The chiral nature of the compound can influence the effectiveness of the resulting medication, as different enantiomers (mirror-image molecules) can have different effects in the body .

Peptide Synthesis

L-Phenylglycine methyl ester hydrochloride is used in peptide synthesis . Peptides are short chains of amino acids that are used in biological research and drug development .

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Enzyme Kinetics

It is used in studies of enzyme kinetics . Enzyme kinetics is the study of the chemical reactions that are catalyzed by enzymes .

Chemical Resolution

L-Phenylglycine methyl ester hydrochloride can be used in the chemical resolution of DL-phenylalanine methyl ester . This process separates a racemic mixture into its component enantiomers .

Material Science

In material science, this compound can be used in the synthesis of chiral materials . These materials have properties that depend on the left or right-handedness of their molecular structure .

Wirkmechanismus

Target of Action

This compound is often used in research and organic synthesis .

Mode of Action

It’s known that it can participate in various chemical reactions due to its amine and ester functional groups . The amine group can act as a nucleophile, attacking electrophilic carbon atoms, while the ester group can undergo hydrolysis, transesterification, and other reactions .

Biochemical Pathways

It’s worth noting that amino acids and their derivatives, including this compound, are integral to numerous biochemical pathways, including protein synthesis and metabolism .

Pharmacokinetics

As a small molecule, it’s reasonable to hypothesize that it could be well-absorbed and distributed throughout the body, but this would depend on many factors, including its chemical stability, solubility, and the presence of transport proteins .

Result of Action

It’s primarily used in research and organic synthesis, rather than as a therapeutic agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of ester hydrolysis can be affected by pH and temperature .

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHMTBUWTGVEFG-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459060 | |

| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15028-39-4 | |

| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Phenylglycine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Can L-Phenylglycine methyl ester hydrochloride be incorporated into larger molecules?

A1: Yes, L-Phenylglycine methyl ester hydrochloride can be used as a building block in the synthesis of more complex molecules. For example, it was utilized as a starting material in the synthesis of chiral macrocyclic phosphoramidates. [] These phosphoramidates incorporate L-amino acid methyl ester units, including L-Phenylglycine methyl ester hydrochloride, into their structure.

Q2: How does the structure of a potential guest molecule influence its recognition by chiral macrocyclic phosphoramidates containing L-Phenylglycine methyl ester hydrochloride?

A2: Research indicates that chiral macrocyclic phosphoramidates exhibit selectivity in recognizing guest molecules. The study found that the chiral recognition ability of these macrocycles was stronger for D-phenylglycine methyl ester hydrochloride compared to L-phenylglycine methyl ester hydrochloride. [] Furthermore, the size of the guest molecule's side chain also impacted recognition, with smaller substituents being preferred. For instance, D-phenylglycine and L-phenylglycine methyl ester hydrochloride showed better recognition than D- or L-phenylalanine methyl ester hydrochloride. [] This suggests that both chirality and steric factors play a role in the molecular recognition process.

Q3: What is an efficient method for preparing L-Phenylglycine amide from L-Phenylglycine?

A3: A two-step synthesis route for preparing L-Phenylglycine amide from L-Phenylglycine has been reported. [] The first step involves esterification of L-Phenylglycine in methanol to yield L-Phenylglycine methyl ester hydrochloride. Subsequently, this compound undergoes amidation in ammonia, resulting in the formation of L-Phenylglycine amide. This procedure achieves an overall yield of approximately 65%. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl}diazene](/img/structure/B1143524.png)

![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)